molecular formula C22H26N2O B5337596 3-PHENYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE

3-PHENYL-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE

Cat. No.: B5337596
M. Wt: 334.5 g/mol
InChI Key: PGBRYKIMJAXMFZ-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1-{4-[(E)-3-Phenyl-2-Propenyl]Piperazino}-1-Propanone is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a phenyl group attached to a piperazine ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-{4-[(E)-3-Phenyl-2-Propenyl]Piperazino}-1-Propanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.

    Formation of the Propenyl Group: The propenyl group can be synthesized through the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.

    Final Coupling: The final step involves the coupling of the piperazine derivative with the propenyl group under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and propenyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the propanone moiety, converting it to an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as phenyl ketones and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-Phenyl-1-{4-[(E)-3-Phenyl-2-Propenyl]Piperazino}-1-Propanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-{4-[(E)-3-Phenyl-2-Propenyl]PIPERAZINO}-1-Propanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1-Propanol: A structurally similar compound with a hydroxyl group instead of the piperazine and propenyl groups.

    3-Phenylpropionic Acid: Contains a carboxylic acid group instead of the piperazine and propenyl groups.

    N-Phenylpiperazine: Lacks the propenyl and propanone moieties.

Uniqueness

3-Phenyl-1-{4-[(E)-3-Phenyl-2-Propenyl]Piperazino}-1-Propanone is unique due to the combination of the piperazine ring, phenyl group, and propenyl moiety, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets that are not possible with simpler analogs.

Properties

IUPAC Name

3-phenyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c25-22(14-13-21-10-5-2-6-11-21)24-18-16-23(17-19-24)15-7-12-20-8-3-1-4-9-20/h1-12H,13-19H2/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBRYKIMJAXMFZ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.